1,2,4-Tris(methanesulfonyloxy)butane

Vue d'ensemble

Description

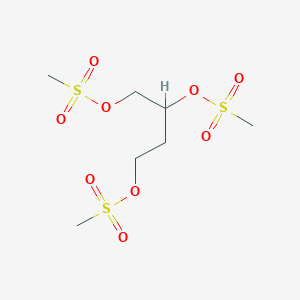

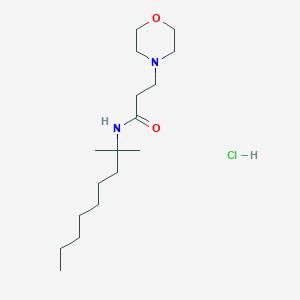

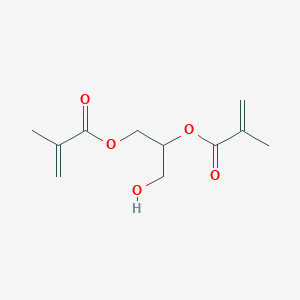

1,2,4-Tris(methanesulfonyloxy)butane (TMSB) is a versatile, small molecule reagent that has been used in a wide variety of scientific research applications. It is a colorless, water-soluble liquid with a molecular weight of 210.2 g/mol. TMSB is a derivative of butane, composed of three methanesulfonyloxy groups attached to the primary carbon atom. Due to its low cost, ease of synthesis, and stability, TMSB has become a popular reagent in organic synthesis and in scientific research.

Applications De Recherche Scientifique

Anaerobic Oxidation of Hydrocarbons

Researchers have investigated the anaerobic oxidation of short-chain alkanes (SCAs) such as ethane, propane, and butane in marine environments. This process, facilitated by microbes, contributes to the global carbon and sulfur cycles and offers insights into biofiltration mechanisms that could potentially be applied for environmental remediation or bioenergy production (Singh et al., 2017).

Ionic Liquids for Gas Separation

Ionic liquids have been studied for their potential in gas separation technologies, notably for CO2/N2 and CO2/CH4 separations. Such research may indirectly inform applications for chemicals like "1,2,4-Tris(methanesulfonyloxy)butane" in facilitating or enhancing separation processes (Scovazzo, 2009).

Decomposition of Air Toxics in Cold Plasma Reactors

The study on decomposing methyl tert-butyl ether (MTBE) by adding hydrogen in a cold plasma reactor explores innovative methods for air pollution reduction. This kind of research could be applicable to understanding how "this compound" might be used or produced in industrial processes with environmental implications (Hsieh et al., 2011).

Methane Functionalization

The development of methods for methane functionalization represents a significant challenge in chemistry, aiming to convert methane from natural gas into more valuable chemicals or fuels. Research in this area may provide context for the potential roles of complex molecules like "this compound" in catalytic or synthetic processes (Gunsalus et al., 2017).

Pneumatic Energy Sources for Soft Robotics

Exploring pneumatic energy sources for use in soft robotics offers a glimpse into the potential for chemicals to serve as energy carriers or to be involved in energy conversion processes. This research area could be relevant for understanding the applications of chemical compounds in innovative technologies (Wehner et al., 2014).

Safety and Hazards

Mécanisme D'action

Target of Action

Mode of Action

It’s suggested that similar compounds facilitate reactions through their sulfonate ligands. More research is needed to fully understand the interaction of 1,2,4-Tris(methanesulfonyloxy)butane with its targets and the resulting changes.

Biochemical Pathways

It’s used in proteomics research, indicating its potential role in protein-related biochemical pathways .

Result of Action

As it’s used in proteomics research, it might have some influence on protein structures or functions .

Action Environment

Safety data sheets suggest that it should be stored in a well-ventilated place and kept tightly closed .

Propriétés

IUPAC Name |

3,4-bis(methylsulfonyloxy)butyl methanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16O9S3/c1-17(8,9)14-5-4-7(16-19(3,12)13)6-15-18(2,10)11/h7H,4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJIUOKPKBPEIMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)OCCC(COS(=O)(=O)C)OS(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16O9S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80542478 | |

| Record name | 2-[(Methanesulfonyl)oxy]butane-1,4-diyl dimethanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80542478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

340.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

108963-16-2 | |

| Record name | 2-[(Methanesulfonyl)oxy]butane-1,4-diyl dimethanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80542478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2S)-1,2,4-Tris(methanesulfonyloxy)butane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Oxepino[2,3-B]pyridine](/img/structure/B25189.png)

![5-[2-phenyl-2-(4-phenylphenyl)ethyl]-1H-imidazole](/img/structure/B25190.png)

![Sodium;10-(2,3-dimethylpentanoylamino)-4-oxopyrimido[1,2-c]quinazoline-3-carboxylate](/img/structure/B25214.png)